Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate
Overview
Description
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate is an organic compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol . This compound is a derivative of benzoate and naphthalene, featuring a Schiff base linkage between the two aromatic systems.
Preparation Methods
The synthesis of Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and ethyl 4-aminobenzoate . The reaction is carried out in an ethanol solution under reflux conditions for about 2 hours. The resulting product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloenzymes . Additionally, the aromatic systems enable the compound to intercalate into DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Ethyl 4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate can be compared with other Schiff base compounds derived from ethyl 4-aminobenzoate and various aldehydes:
Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate: This compound features a similar Schiff base linkage but with different substituents on the aromatic rings, leading to variations in chemical reactivity and biological activity.
Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate: This compound is structurally similar but may exhibit different optical and electronic properties due to the specific arrangement of functional groups.
This compound stands out due to its unique combination of naphthalene and benzoate moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-24-20(23)15-7-10-16(11-8-15)21-13-18-17-6-4-3-5-14(17)9-12-19(18)22/h3-13,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWAKPGLKRKXRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743-91-9 | |
Record name | 4-(ETHOXYCARBONYL)-N-(2-HYDROXY-1-NAPHTHYLMETHYLENE)ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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